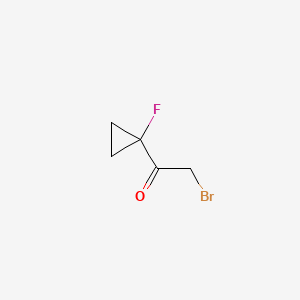

2-Bromo-1-(1-fluoro-cyclopropyl)-ethanone

Description

2-Bromo-1-(1-fluoro-cyclopropyl)-ethanone is a halogenated ketone featuring a bromine atom at the α-position and a 1-fluoro-cyclopropyl substituent. The cyclopropane ring introduces steric strain and unique electronic effects, while the fluorine atom enhances electrophilicity and metabolic stability.

Properties

IUPAC Name |

2-bromo-1-(1-fluorocyclopropyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrFO/c6-3-4(8)5(7)1-2-5/h1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMGQQRNYZGDGPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)CBr)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrFO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.00 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

a. Pyridinium Tribromide

b. Sulfuryl Bromide (SO₂Br₂)

-

Used with aliphatic alcohols (e.g., methanol) to enhance reaction rates.

Industrial-Scale Production

Large-scale synthesis prioritizes cost efficiency and safety:

-

Continuous Flow Systems : Automated temperature control ensures consistent yields (>85%).

-

Solvent Recovery : Dichloromethane or hexane is recycled to reduce waste.

-

Quality Control : In-line NMR and HPLC monitor intermediates and final product purity.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Br₂ in Acetic Acid | 75–85 | 90–95 | Moderate |

| NBS with Initiator | 82–88 | >95 | High |

| SO₂Br₂ + Methanol | 90 | 93 | High |

| Pyridinium Tribromide | 78–83 | 94 | Low |

Key Challenges and Solutions

-

Ring Strain : The fluorocyclopropane moiety is prone to ring-opening under acidic conditions. Mitigated by using non-protic solvents (e.g., DCM).

-

Over-Bromination : Controlled stoichiometry (1:1.05 ketone:NBS) prevents di-substitution.

-

Purification : Silica gel chromatography or fractional distillation removes residual brominating agents.

Recent Advances

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(1-fluoro-cyclopropyl)-ethanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Addition Reactions: The carbonyl group can participate in addition reactions with nucleophiles.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted ethanones, while oxidation and reduction reactions can produce corresponding alcohols or carboxylic acids .

Scientific Research Applications

2-Bromo-1-(1-fluoro-cyclopropyl)-ethanone has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis.

Biology: Investigated for its potential biological activities.

Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(1-fluoro-cyclopropyl)-ethanone involves its interaction with specific molecular targets. The bromine and fluorine atoms in the compound can participate in various chemical interactions, influencing the reactivity and stability of the compound. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound belongs to a broader class of α-bromo ketones, which are compared below based on substituents and properties:

Table 1: Key Properties of 2-Bromo-1-(1-fluoro-cyclopropyl)-ethanone and Analogs

Key Differences in Reactivity and Stability

- Cyclopropane vs.

- Fluorine Effects: The electron-withdrawing fluorine atom in the cyclopropyl group enhances the electrophilicity of the ketone, facilitating nucleophilic attacks. This contrasts with hydroxyl-containing analogs (e.g., 2-Bromo-1-(2-fluoro-4-hydroxyphenyl)ethanone), where hydrogen bonding may reduce solubility .

- Steric Hindrance: The cyclopropyl group imposes steric constraints, which could slow reactions compared to less hindered analogs like 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone .

Biological Activity

2-Bromo-1-(1-fluoro-cyclopropyl)-ethanone is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative data.

Chemical Structure and Properties

- IUPAC Name : 2-Bromo-1-(1-fluoro-cyclopropyl)-ethanone

- Molecular Formula : C5H7BrF O

- Molecular Weight : 185.01 g/mol

The compound features a bromine atom and a fluorinated cyclopropyl moiety, which contribute to its reactivity and biological properties.

The biological activity of 2-Bromo-1-(1-fluoro-cyclopropyl)-ethanone primarily involves its interaction with various molecular targets within biological systems. The bromine atom enhances electrophilicity, allowing for potential nucleophilic attack by biological macromolecules such as proteins and nucleic acids. The carbonyl group can participate in hydrogen bonding, influencing enzyme-substrate interactions.

Antimicrobial Properties

Research has indicated that compounds similar to 2-Bromo-1-(1-fluoro-cyclopropyl)-ethanone exhibit significant antimicrobial activity. For instance, studies on related brominated ketones have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi.

| Compound | Activity | Reference |

|---|---|---|

| 2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone | Antibacterial | |

| 2-Bromo-1-(1-fluoro-cyclopropyl)-ethanone | Antifungal potential |

Case Studies

A notable study evaluated the antibacterial efficacy of various brominated ketones, including derivatives structurally similar to 2-Bromo-1-(1-fluoro-cyclopropyl)-ethanone. The results demonstrated that these compounds exhibited substantial inhibition against multiple bacterial strains, suggesting a promising avenue for drug development targeting infectious diseases.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of 2-Bromo-1-(1-fluoro-cyclopropyl)-ethanone, it is essential to compare it with similar compounds:

Q & A

Q. What synthetic methodologies are commonly employed for preparing bromo-ethanone derivatives with strained substituents like cyclopropyl groups?

Bromo-ethanones are typically synthesized via α-bromination of ketones using bromine in halogenated solvents like chloroform. For example, 2-bromo-1-(4-methoxyphenyl)ethanone was prepared by treating 1-(4-methoxyphenyl)ethanone with bromine in CHCl₃, followed by neutralization with NaHCO₃ and purification via recrystallization (85% yield) . For strained systems like 1-fluoro-cyclopropyl groups, reaction kinetics may require temperature control to avoid ring-opening side reactions. Solvent choice (e.g., CHCl₃ vs. DCM) and stoichiometry adjustments (e.g., near-equimolar bromine) are critical to optimize yields.

Q. Which analytical techniques are most reliable for confirming the structure and purity of 2-bromo-1-(1-fluoro-cyclopropyl)-ethanone?

- Single-crystal X-ray diffraction : Provides unambiguous structural confirmation, as demonstrated for 2-bromo-1-(4-methoxyphenyl)ethanone (R factor = 0.054) .

- NMR spectroscopy : ¹H/¹³C NMR can identify the fluorocyclopropyl group’s unique coupling patterns and bromo-ketone resonance.

- Mass spectrometry : High-resolution MS validates molecular formula, especially for halogenated derivatives.

- HPLC : Assesses purity, particularly for compounds prone to decomposition (e.g., via hydrolysis or photodegradation) .

Advanced Research Questions

Q. How can regioselectivity challenges in brominating cyclopropyl-substituted ketones be addressed?

Cyclopropane’s ring strain and fluorine’s electronic effects may lead to competing reaction pathways. Strategies include:

- Directed bromination : Using Lewis acids to stabilize intermediates or directing groups to favor α-bromination.

- Low-temperature conditions : Slowing down side reactions (e.g., ring-opening) .

- Computational modeling : Predict reactive sites via DFT calculations to guide experimental design.

Q. What environmental factors influence the stability of 2-bromo-1-(1-fluoro-cyclopropyl)-ethanone, and how can degradation be mitigated?

- Temperature : Storage at ≤-20°C in an inert atmosphere (e.g., argon) minimizes thermal decomposition .

- Light sensitivity : Amber glassware or opaque containers prevent photolytic cleavage of the C-Br bond.

- Moisture control : Anhydrous conditions (e.g., molecular sieves) reduce hydrolysis of the ketone or cyclopropyl group.

Q. How should researchers resolve contradictions in reported physicochemical data (e.g., melting points, reactivity) for bromo-ethanone derivatives?

- Reproducibility checks : Validate methods using standardized protocols (e.g., CAS RN cross-referencing).

- Purity assessment : Impurities (e.g., residual solvents) can skew melting points; recrystallization or column chromatography may improve consistency .

- Contextual analysis : Compare data across structurally analogous compounds (e.g., 2-bromo-1-(3,5-dichlorophenyl)ethanone, MW 267.94 ) to identify trends.

Methodological Considerations

Q. What strategies optimize the synthesis of 2-bromo-1-(1-fluoro-cyclopropyl)-ethanone for scalable applications?

- Workflow design : Use flow chemistry to control exothermic bromination steps and enhance safety.

- Catalytic approaches : Explore green bromination agents (e.g., NBS) to reduce bromine waste .

- In-line analytics : Implement FTIR or Raman spectroscopy for real-time reaction monitoring.

Q. How can computational tools aid in predicting the reactivity of 2-bromo-1-(1-fluoro-cyclopropyl)-ethanone in cross-coupling reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.